(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride
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Overview
Description
(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylphenylamine with 2-methyl-4-quinolinecarboxaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine
- (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, bromide
- (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, iodide
Uniqueness
Compared to its analogs, (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride exhibits unique reactivity due to the presence of the chloride ion. This makes it more suitable for certain substitution reactions and enhances its solubility in polar solvents .
Properties
Molecular Formula |
C17H16Cl2N2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H15ClN2.ClH/c1-11-10-17(13-6-3-4-8-16(13)19-11)20-15-9-5-7-14(18)12(15)2;/h3-10H,1-2H3,(H,19,20);1H |
InChI Key |
GVDJQFMIQQNMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=C(C(=CC=C3)Cl)C.Cl |
Origin of Product |
United States |
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